molecular formula C12H7ClN2O2S B14880984 Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate

Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate

Cat. No.: B14880984
M. Wt: 278.71 g/mol
InChI Key: WKIOKILAJLIDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfurThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate can be compared with other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tioconazole: An antifungal agent.

    Dorzolamide: Used in the treatment of glaucoma.

    Sertaconazole Nitrate: An antifungal agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

methyl 2-chloro-3-cyano-6-thiophen-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-5-9(10-3-2-4-18-10)15-11(13)8(7)6-14/h2-5H,1H3

InChI Key

WKIOKILAJLIDQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CS2

Origin of Product

United States

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